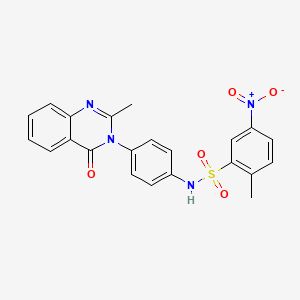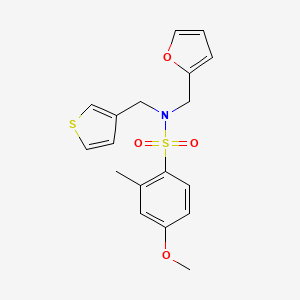
3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester” is a type of organoboron compound. It has a molecular formula of C13H15BF3NO4 . The IUPAC name for this compound is 4,4,5,5-tetramethyl-2-[3-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic ester functional group attached to a phenyl ring, which is further substituted with a nitro group and a trifluoromethyl group . The InChI code for this compound is 1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)9-5-8(13(15,16)17)6-10(7-9)18(19)20/h5-7H,1-4H3 .Chemical Reactions Analysis
Boronic esters, including this compound, are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions, which are among the most widely-applied transition metal catalyzed carbon-carbon bond forming reactions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerated environment . The molecular weight of the compound is 317.07 .Wissenschaftliche Forschungsanwendungen
Phosphorescent Properties of Arylboronic Esters
A study has revealed that simple arylboronic esters, including phenylboronic acid pinacol esters, exhibit long-lived room-temperature phosphorescence in the solid state. This finding is significant because it challenges the conventional wisdom that phosphorescent organic molecules require heavy atoms or carbonyl groups. Theoretical calculations suggest that out-of-plane distortion at the pinacol B-Cipso moiety in the excited state is responsible for this phosphorescence. This discovery could open new avenues in the design of organic phosphorescent materials for various applications, including sensing and imaging (Shoji et al., 2017).
Multifunctional Thin Film Electrode Surfaces
Research on the electrochemical reduction of aryl diazonium salts has led to the development of multifunctional thin film surfaces capable of immobilizing diverse molecules on a single gold electrode. This method involves the consecutive electrodeposition of nitrophenyl and phenylboronic acid pinacol ester diazonium salts. These films exhibit significant potential for applications in electrochemical and optical platforms, including biosensing and fundamental cell studies (Harper et al., 2009).
Synthesis and Functionalization of Fluoroarenes
A notable advancement in the field of organic synthesis is the Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic acid pinacol esters via C-F bond cleavage. This method demonstrates the synthetic utility of fluoroarenes for diverse functionalizations, facilitating the two-step conversion to various functionalized arenes. Such developments underscore the importance of arylboronic acid pinacol esters in the modification and derivatization of aromatic compounds (Niwa et al., 2015).
Catalysis and C-H Activation
The use of arylboronic acid pinacol esters in Ni-catalyzed reactions has been explored for the formal carboacylation of o-allylbenzamides, showcasing the practicality of amides as substrates for alkene carboacylation. This process, which involves oxidative addition of an activated amide C-N bond to a Ni(0) catalyst, highlights the potential of arylboronic acid pinacol esters in facilitating complex organic transformations (Walker et al., 2017).
Wirkmechanismus
In Suzuki-Miyaura cross-coupling reactions, the mechanism of action involves the transmetalation of the organoboron reagent (like this compound) to a palladium catalyst . This is followed by the oxidative addition of an electrophilic organic group to the palladium, forming a new carbon-carbon bond .
Safety and Hazards
The compound may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
Zukünftige Richtungen
The future directions for this compound could involve its use in the development of new synthetic methodologies, given its utility as a reagent in Suzuki-Miyaura cross-coupling reactions . Additionally, the compound could be used in the synthesis of new pharmaceuticals or materials, given the importance of carbon-carbon bond forming reactions in these areas .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)9-5-8(13(15,16)17)6-10(7-9)18(19)20/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITSVJLBVKIVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2969142.png)

![N-(3-chloro-2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2969144.png)
![N-(3,4-dimethylphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969145.png)

![7-(4-methoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2969147.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2969150.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2969154.png)
![1-(2-Methylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2969157.png)
![methyl 4-[[2-[(E)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2969159.png)


